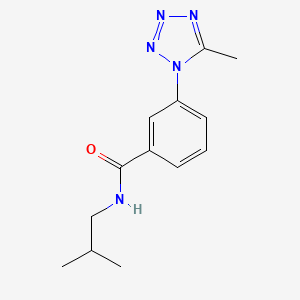methanone](/img/structure/B12161892.png)
[1-(Diphenylmethyl)azetidin-3-yl](morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)azetidin-3-ylmethanone: is a complex organic compound featuring both azetidine and morpholine rings. The presence of these rings imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanone typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring is formed via intramolecular nucleophilic substitution.
Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of Morpholine Ring: The morpholine ring is typically introduced via nucleophilic substitution, where a morpholine derivative reacts with the azetidine intermediate.
Industrial Production Methods
Industrial production of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted azetidine and morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 1-(Diphenylmethyl)azetidin-3-ylmethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and as a scaffold for drug design.
Medicine
In medicinal chemistry, 1-(Diphenylmethyl)azetidin-3-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the chemical industry, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
- 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Uniqueness
Compared to similar compounds, 1-(Diphenylmethyl)azetidin-3-ylmethanone exhibits unique reactivity due to the presence of both azetidine and morpholine rings. This dual functionality allows for a broader range of chemical transformations and potential applications. Its structural complexity also provides opportunities for the development of novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(1-benzhydrylazetidin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-11-13-25-14-12-22)19-15-23(16-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI-Schlüssel |
NYHNXPLGZOVKML-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12161812.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161817.png)
![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161833.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12161846.png)
![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12161857.png)
![N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161861.png)

![N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161888.png)

![N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12161905.png)

